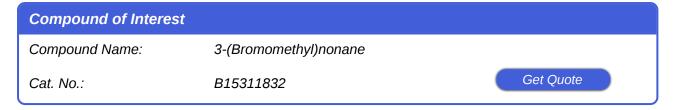


A Technical Guide to the Spectroscopic Profile of 3-(Bromomethyl)nonane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-(Bromomethyl)nonane**. Due to the absence of experimentally acquired spectra in public databases, this document presents predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided, along with visualizations of analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3- (Bromomethyl)nonane**. These predictions are based on the analysis of similar alkyl halides and foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Data for 3-(Bromomethyl)nonane

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.40	Doublet	2H	-CH₂Br
~1.65	Multiplet	1H	-CH(CH₂Br)-
~1.20-1.40	Multiplet	12H	-CH ₂ - (chain)
~0.88	Triplet	6H	-СН₃

Rationale: The protons on the carbon directly attached to the electronegative bromine atom (-CH₂Br) are expected to be the most deshielded and appear furthest downfield.[1][2] The methine proton (-CH(CH₂Br)-) will also be downfield relative to the rest of the alkyl chain. The remaining methylene and methyl protons of the nonane chain will have characteristic overlapping signals in the upfield region.[3]

Table 2: Predicted ¹³C NMR Data for 3-(Bromomethyl)nonane

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Carbon Assignment
~35-45	-CH₂Br
~40-50	-CH(CH₂Br)-
~31.9	-CH ₂ -
~29.5	-CH ₂ -
~29.3	-CH ₂ -
~26.8	-CH ₂ -
~22.7	-CH ₂ -
~14.1	-СН₃



Rationale: The carbon atom bonded to the bromine (-CH₂Br) is expected to have the highest chemical shift among the sp³ hybridized carbons due to the electron-withdrawing effect of the halogen.[4][5] The other carbon signals are predicted based on typical values for long-chain alkanes.[6]

Table 3: Predicted IR Spectroscopy Data for 3-

(Bromomethyl)nonane

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2850-2960	C-H stretch (alkane)	Strong
1450-1470	C-H bend (methylene)	Medium
1375-1385	C-H bend (methyl)	Medium
1250-1190	CH2-Br wag	Medium
650-510	C-Br stretch	Strong

Rationale: The IR spectrum will be dominated by absorptions characteristic of an alkyl chain.[7] [8] The presence of the bromine atom is indicated by the C-Br stretching vibration, which appears at a low frequency, and a characteristic wagging of the adjacent methylene group.[9] [10]

Table 4: Predicted Mass Spectrometry Data for 3-(Bromomethyl)nonane



m/z	lon	Comments
220/222	[C10H21Br]+	Molecular ion (M+) and M+2 peaks, ~1:1 ratio due to ⁷⁹ Br and ⁸¹ Br isotopes.
141	[C10H21]+	Loss of Br radical.
57	[C ₄ H ₉] ⁺	Common fragment in alkyl chains, likely the base peak.
43	[C₃H ₇] ⁺	Alkyl fragment.
29	[C₂H₅] ⁺	Alkyl fragment.

Rationale: The mass spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is indicative of the presence of a single bromine atom.[11][12] The most significant fragmentation pathway is expected to be the cleavage of the C-Br bond, which is the weakest bond in the molecule.[11][13] Further fragmentation of the resulting alkyl cation will produce a series of smaller alkyl fragments.[14] [15]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Bromomethyl)nonane** in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Spectral Width: ~16 ppm.



Acquisition Time: ~4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

• Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: 298 K.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

 Sample Preparation: As 3-(Bromomethyl)nonane is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.



∘ Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 Background: A background spectrum of the clean salt plates should be acquired prior to the sample spectrum.

 Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

• Sample Introduction: Introduce a dilute solution of **3-(Bromomethyl)nonane** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

Ionization:

Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

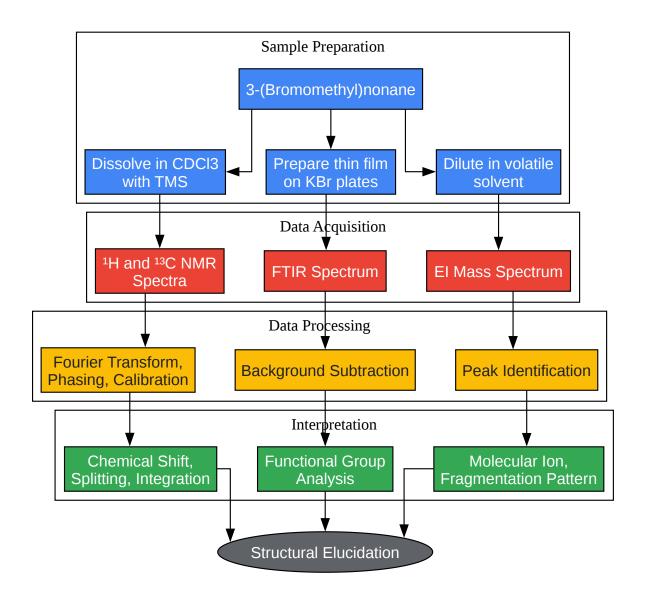
Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 10-300.

 Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Visualizations Spectroscopic Analysis Workflow



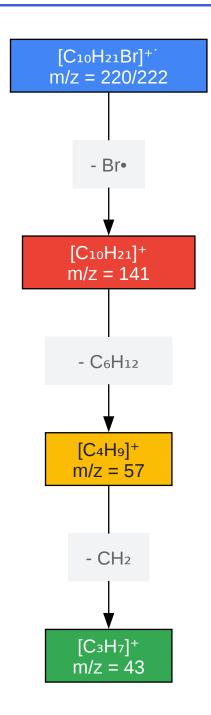


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Caption: Workflow for the spectroscopic analysis of **3-(Bromomethyl)nonane**.

Predicted Mass Spectrometry Fragmentation of 3-(Bromomethyl)nonane





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Caption: Predicted fragmentation pathway for **3-(Bromomethyl)nonane** in EI-MS.

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